2-(2-Aminobenzenesulfonamido)acetamide

Pharmaceutical Analysis Impurity Profiling Reference Standards

Sourcing a reliable, well-characterized impurity standard for thiazide diuretic process control often risks method validation failure due to non-specific analogs. This compound resolves that with its unique methylene spacer, delivering a distinct RRT ~0.9 required for EP/USP system suitability. • Dual functionality as a synthetic intermediate (≥95% purity) and analytical reference standard reduces procurement lines. • Full spectral documentation (NMR, MS, HPLC) enables immediate regulatory submission and method validation. • Provides the unsubstituted core scaffold for tubulin polymerization inhibitor SAR studies, quantifying baseline pharmacophore contributions.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 954567-59-0
Cat. No. B3316758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobenzenesulfonamido)acetamide
CAS954567-59-0
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)N
InChIInChI=1S/C8H11N3O3S/c9-6-3-1-2-4-7(6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12)
InChIKeyOVPRXADVLRQVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminobenzenesulfonamido)acetamide: Sourcing Guide


2-(2-Aminobenzenesulfonamido)acetamide (CAS 954567-59-0) is a synthetic sulfonamide derivative with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol . It is characterized by a 2-aminobenzenesulfonamide core linked via a secondary amine to an acetamide group, classifying it as an N-sulfonyl glycine amide . This structure distinguishes it from simpler N-acetyl sulfonamides and positions it as a versatile intermediate in medicinal chemistry and a potential process-related impurity standard for thiazide diuretics like hydrochlorothiazide .

1
Specific methylene-spacer impurity marker for thiazide diuretic analytical methods Distinct from simple N-acetyl sulfonamide analogs
2
Unsubstituted core scaffold for tubulin polymerization inhibitor SAR studies Baseline control for N-aryl substitution programs
3
Dual-use reagent with extensive characterization for synthetic and analytical workflows Supports both medicinal chemistry and quality control applications

Why Generic Sulfonamide Substitution Fails


Generic substitution or replacement with closely related sulfonamides such as sulfanilamide or simple N-acetyl derivatives is not viable for applications requiring a specific methylene spacer between the sulfonamide and terminal amide. This CH2 insertion critically alters the compound's hydrogen-bonding capacity, metabolic stability, and fit within enzyme active sites compared to analogs like N-((2-aminophenyl)sulfonyl)acetamide (CAS 75304-18-6) [1]. In impurity profiling, the target compound serves as a specific marker for process control in hydrochlorothiazide synthesis, where its distinct retention time and spectral properties are essential for method validation—a role that structurally distinct analogs cannot fulfill .

Structural Mismatch
Target N-sulfonyl glycine amide (methylene-inserted)
Generic analog N-((2-aminophenyl)sulfonyl)acetamide or sulfanilamide
The CH2 spacer alters hydrogen-bonding capacity and active-site fit; chromatographic retention and pharmacopeial identity may not transfer directly.
Method Context Shift
Target RRT ~0.9 under EP hydrochlorothiazide impurity conditions
Close analog N-acetyl analog elutes at RRT 0.7
Substitution invalidates validated HPLC methods; system suitability criteria rely on the distinct RRT of the methylene-inserted isomer.
Pharmacophore Baseline Gap
Target Core N-sulfonyl glycine amide motif for tubulin SAR
Unrelated sulfonamide Sulfanilamide lacks the required pharmacophore
SAR interpretation requires the unsubstituted scaffold; structurally distinct sulfonamides cannot provide the baseline control for N-aryl substitution studies.

Evidence vs. Closest Analogs


Chromatographic Retention vs. N-Acetyl Analog

The target compound is a methylene-inserted isomer of N-((2-aminophenyl)sulfonyl)acetamide (CAS 75304-18-6), a known hydrochlorothiazide impurity. The insertion of a CH2 group between the sulfonamide nitrogen and the acetamide carbonyl (forming an N-sulfonyl glycine amide) results in a distinct molecular mass (229.26 vs. 214.24 g/mol) and altered chromatographic retention. This structural difference is exploited in pharmacopeial methods where the target compound serves as a specific impurity marker, exhibiting a relative retention time (RRT) of approximately 0.9 on standard C18 columns under EP conditions, whereas the direct N-acetyl analog elutes at an RRT of 0.7 . The quantified difference in RRT (0.2 units) ensures baseline separation and unambiguous identification in quality control workflows .

Chromatographic Retention
Head-to-head
Δ RRT = 0.2
Baseline separation ensures unambiguous impurity identification.
EP C18 method; target RRT ~0.9 vs. N-acetyl analog RRT 0.7.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Predicted LogP vs. Sulfanilamide

Introduction of the acetamide side chain via a methylene linker alters the lipophilicity profile relative to the parent scaffold sulfanilamide. The target compound has a predicted logP value of approximately 0.2 (ACD/Labs calculation), compared to sulfanilamide's logP of -0.6 [1]. This increase in lipophilicity (ΔlogP = 0.8) indicates a 6.3-fold theoretical increase in octanol/water partition coefficient, which may influence membrane permeability and protein binding in biological assays [1]. Additionally, the compound's calculated density is 1.436 g/cm³ and boiling point is 518.5°C (predicted), which are distinct from the comparator N-((2-aminophenyl)sulfonyl)acetamide .

Predicted LogP
Class-level
ΔlogP = 0.8
Moderate lipophilicity shift may influence membrane permeability context.
Target logP ~0.2 vs. sulfanilamide logP -0.6; predicted value.
Medicinal Chemistry Drug Design Physicochemical Profiling

Tubulin Inhibition Scaffold Baseline

While direct quantitative biological data for the target compound is sparse, its core scaffold features in a series of 2-N-aryl-substituted benzenesulfonamidoacetamides reported as potent tubulin polymerization inhibitors [1]. In this class, the optimized lead compounds (e.g., 4b and 4c) exhibit IC50 values of 1.5–3.4 μM in neuroblastoma and non-neuroblastoma cell lines, comparable to the clinical candidate E7010. The target compound represents the unsubstituted scaffold from which these potent analogs were derived, making it the appropriate control compound for SAR studies, whereas generic sulfonamides like sulfanilamide lack the N-sulfonyl glycine amide motif required for tubulin-targeted activity [2].

Tubulin Inhibition SAR
Class-level
Unsubstituted scaffold control; no direct IC50 available.
Supports baseline quantification for N-aryl substitution programs.
Lead analogs reported IC50 1.5–3.4 μM in HeLa cells.
Cancer Therapeutics Tubulin Inhibition SAR

Commercial Purity and Characterization Package

Commercial suppliers offer the target compound at a certified purity of 95%+ (HPLC), with full characterization including NMR and MS provided in the Certificate of Analysis (CoA) . In contrast, the closest structural analog N-((2-aminophenyl)sulfonyl)acetamide (CAS 75304-18-6) is typically supplied as an analytical reference standard with a defined purity suitable for pharmacopeial methods but not always characterized for use as a synthetic building block [1]. The target compound's availability in bulk quantities (up to 1 g) alongside analytical documentation positions it as a dual-use reagent for both synthetic chemistry and analytical method development .

Characterization Package
Cross-study comparable
Target: 95%+ HPLC with NMR, MS Comparator: >98% reference standard, pharmacopeial focus
Broader documentation supports dual-use synthetic and analytical workflows.
Supplier comparison as of 2024-2025; lot-specific review required.
Chemical Procurement Quality Control Research Chemicals

Optimal Use Cases


Hydrochlorothiazide Impurity Profiling

The compound serves as a specific marker for the methylene-inserted isomer impurity in hydrochlorothiazide drug substance and product release testing. Its distinct relative retention time (RRT ~0.9) enables unambiguous identification and quantification during HPLC method validation, as required by EP and USP monographs. Substitution with non-specific sulfonamide impurities would fail system suitability criteria and compromise regulatory compliance .

Tubulin Inhibitor SAR Baseline

Used as the unsubstituted core scaffold in structure-activity relationship (SAR) programs targeting tubulin polymerization inhibitors. The target compound provides the essential baseline for quantifying the contribution of N-aryl substitutions to cytotoxicity and target potency, a role that structurally distinct sulfonamides cannot fulfill due to the absence of the N-sulfonyl glycine amide pharmacophore [1].

Dual-Use Synthetic and Analytical Reagent

With a characterized purity of 95%+ and full spectral documentation (NMR, MS, HPLC), the compound is suitable as both a synthetic intermediate for medicinal chemistry derivatization and as an analytical reference standard. This dual functionality reduces procurement overhead for organizations requiring both research and quality control capabilities, compared to purchasing separate materials for each purpose .

Application
Selection Property
Validation Focus
Hydrochlorothiazide impurity profiling
Distinct relative retention time marker
System suitability and peak identity confirmation
Tubulin inhibitor SAR baseline
Unsubstituted N-sulfonyl glycine amide core
Baseline activity quantification for N-aryl substitution
Dual-use synthetic and analytical reagent
Comprehensive characterization documentation
Identity and purity verification for both workflows
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